Tedizolid Pyrophosphate Ester
Description
Propriétés
Numéro CAS |
1239662-48-6 |
|---|---|
Formule moléculaire |
C₁₇H₁₇FN₆O₉P₂ |
Poids moléculaire |
530.3 |
Synonymes |
P-[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl Ester Diphosphoric Acid |
Origine du produit |
United States |
Synthetic Methodologies and Chemical Derivatization of Tedizolid Pyrophosphate Ester
Overview of Synthetic Routes to the Oxazolidinone Core
The synthesis of the active pharmaceutical ingredient, tedizolid (B1663884), hinges on the initial construction of its core structure: the (R)-5-(hydroxymethyl)oxazolidin-2-one ring substituted with a specific fluoro-aryl group at the nitrogen atom. A key intermediate in this process is (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. sigmaaldrich.compharmaffiliates.com The formation of this intermediate establishes the critical (R)-stereochemistry at the C5 position of the oxazolidinone ring. A widely adopted and practical asymmetric synthesis involves the reaction of an N-lithiated carbamate (B1207046) with a chiral epoxide building block, (R)-glycidyl butyrate (B1204436). patsnap.com This method provides the desired (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate with high enantiomeric purity. patsnap.com
Once the core oxazolidinone heterocycle is formed, the next crucial step is the attachment of the pyridinyl-tetrazole side chain. This is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. patsnap.comciac.jl.cn In this step, the bromo-substituted oxazolidinone intermediate, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, is coupled with a boronic acid or boronic ester derivative of the side chain, such as 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol (B44631) ester. patsnap.comquickcompany.in This reaction, catalyzed by a palladium complex like Pd(dppf)Cl₂, forms the pivotal carbon-carbon bond between the two aromatic rings to yield tedizolid. patsnap.com
| Reaction Step | Key Reagents and Catalysts | Purpose | Reference |
| Oxazolidinone Ring Formation | N-lithiated carbamate, (R)-glycidyl butyrate, n-BuLi | Constructs the chiral oxazolidinone core with correct stereochemistry. | patsnap.com, quickcompany.in |
| Suzuki-Miyaura Coupling | (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, Pyridinyl-tetrazole boronic ester, Pd(dppf)Cl₂, K₂CO₃ | Couples the core with the heterocyclic side chain to form tedizolid. | ciac.jl.cn, patsnap.com, quickcompany.in |
Targeted Synthesis of the Pyrophosphate Ester Moiety
Tedizolid phosphate (B84403) is a prodrug, where the primary hydroxymethyl group of the active moiety, tedizolid, is converted to a phosphate monoester. nih.gov This enhances the drug's aqueous solubility. The synthesis of this phosphate ester from the tedizolid alcohol is a critical final step in the manufacturing process.
Direct Phosphorylation Strategies
One of the most direct methods for converting the primary alcohol of tedizolid into the phosphate ester involves the use of a potent phosphorylating agent such as phosphorus oxychloride (POCl₃). quickcompany.in This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) and in the presence of an organic base, such as triethylamine (B128534) (TEA). quickcompany.in The base serves to neutralize the hydrochloric acid generated during the reaction. This approach allows for a direct, one-step conversion of the alcohol to the crude phosphate ester, which then requires purification.
Palladium-Catalyzed Coupling Approaches
While palladium catalysis is fundamental to the synthesis of the tedizolid backbone via Suzuki coupling, it is not directly employed in the phosphorylation step itself. patsnap.comciac.jl.cn The formation of the phosphate ester bond (P-O bond) from the alcohol does not typically proceed via palladium-catalyzed cross-coupling mechanisms. However, palladium catalysts are crucial in a multi-step phosphorylation strategy, but for a deprotection step rather than for the bond formation to phosphorus.
Multi-Step Conversions and Intermediate Formation
More controlled, multi-step approaches to phosphorylation are also employed to synthesize tedizolid phosphate. These methods often involve protecting the phosphate group to prevent side reactions and are designed to improve yield and purity.
One such method involves reacting tedizolid with a phosphoramidite (B1245037) reagent, such as dibenzyl N,N-diisopropylphosphoramidite. ciac.jl.cn This forms a protected phosphite (B83602) triester, which is then oxidized to the corresponding phosphate triester. The benzyl (B1604629) protecting groups are subsequently removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the final tedizolid phosphate. ciac.jl.cn A similar strategy uses a di-tert-butyl phosphoramidite reagent to form a di-tert-butyl ester intermediate, which is then deprotected under acidic conditions (e.g., with trifluoroacetic acid) to give the final product. quickcompany.in
After synthesis, tedizolid phosphate is often purified by converting it into a salt, such as the disodium (B8443419) salt, which can be isolated with high purity. google.com The crude tedizolid phosphate is dissolved in water, and the pH is adjusted with a base like sodium hydroxide. google.com The disodium salt is then precipitated by adding an anti-solvent such as acetone. google.com The purified salt can then be converted back to the free phosphate by treatment with acid. google.com
| Phosphorylation Strategy | Key Reagents | Key Features | Reference |
| Direct Phosphorylation | Phosphorus oxychloride (POCl₃), Triethylamine (TEA) | One-step conversion of alcohol to phosphate. | quickcompany.in |
| Multi-Step (Benzyl Protected) | Dibenzyl N,N-diisopropylphosphoramidite, Oxidant, H₂/Pd-C | Controlled reaction with benzyl-protected intermediate; deprotection by hydrogenation. | ciac.jl.cn |
| Purification | Sodium Hydroxide, Acetone, Hydrochloric Acid | Isolation and purification via formation and re-acidification of the disodium salt. | google.com |
Stereochemical Control and Chiral Purity in Synthesis
The biological activity of oxazolidinone antibiotics is highly dependent on their stereochemistry. For tedizolid, the (R)-configuration at the C5 position of the oxazolidinone ring is essential for its potent antibacterial action. sci-hub.se Control of this stereocenter is a primary consideration in its synthesis.
The key to achieving high chiral purity lies in the use of an enantiomerically pure starting material. The most common strategy employs (R)-glycidyl butyrate, a commercially available chiral building block. patsnap.comquickcompany.in The reaction of an N-lithiated carbamate with (R)-glycidyl butyrate proceeds via an SN2-type ring-opening of the epoxide, followed by cyclization to form the oxazolidinone ring. This process effectively transfers the chirality from the starting material to the product, establishing the (R)-stereocenter with high fidelity. Synthetic routes based on this approach have been reported to produce tedizolid with an optical purity exceeding 99%. researchgate.net
Process Chemistry and Optimization for Scalable Production
Transitioning the synthesis of tedizolid phosphate from a laboratory scale to industrial production presents several challenges related to cost, safety, yield, and purity. Process chemistry research focuses on developing robust, efficient, and economically viable manufacturing methods.
A significant challenge in early synthetic routes was the reliance on harsh reagents and conditions. For example, the use of organolithium reagents like n-butyllithium (n-BuLi) requires stringent anhydrous conditions and cryogenic temperatures (e.g., -78°C), which are difficult and costly to implement on a large scale. jst.go.jp Furthermore, some routes employed highly toxic organotin compounds, such as hexabutylditin, which pose significant environmental and product safety risks due to the difficulty of removing tin impurities. quickcompany.in
Optimization efforts have focused on several areas:
Catalyst Efficiency: Minimizing the loading of expensive palladium catalysts used in the Suzuki coupling reaction is a key cost-saving measure.
Reagent Selection: Replacing hazardous reagents like n-BuLi and organotins with safer, more manageable alternatives is a priority for industrial synthesis.
Structural Analogues and Initial Structure-Synthesis Considerations
The development and synthesis of analogues of tedizolid, and specifically its pyrophosphate ester form, are guided by a deep understanding of the structure-activity relationships (SAR) of the oxazolidinone class of antibiotics. Initial synthetic considerations are primarily driven by the goal of optimizing the pharmacological profile of the parent compound, tedizolid, focusing on enhancing potency, improving physiochemical properties like solubility, and broadening the spectrum of activity, particularly against resistant bacterial strains.
The core structure of tedizolid can be divided into four key regions, often denoted as rings A, B, C, and D, each playing a distinct role in its antibacterial efficacy. rdd.edu.iqmdpi.com
Ring A: The (R)-5-(hydroxymethyl)oxazolidin-2-one core is essential for the mechanism of action, which involves binding to the 50S ribosomal subunit to inhibit protein synthesis. rdd.edu.iqresearchgate.net The stereochemistry at the C5 position is crucial for activity.
Ring B: This is the N-substituted 3-fluorophenyl ring. The fluorine atom at the meta-position is known to enhance antibacterial activity. rdd.edu.iq
Ring C: The pyridine (B92270) ring in tedizolid is a significant modification compared to the first-generation oxazolidinone, linezolid (B1675486). This change is a key contributor to tedizolid's increased potency. rdd.edu.iqnih.gov
Ring D: The 2-methyl-2H-tetrazol-5-yl group provides additional interactions with the ribosomal target, further improving potency. rdd.edu.iq
Initial synthetic strategies for tedizolid analogues are built around modifications of these rings to explore the SAR. A primary consideration from the outset of synthesis is the poor aqueous solubility of tedizolid itself. This necessitates a prodrug approach to ensure adequate bioavailability. nih.gov While the clinically approved prodrug is tedizolid phosphate, the synthesis of related esters, including the pyrophosphate ester, is a key area of chemical exploration. nih.govgoogle.com The synthesis of such prodrugs involves the chemical modification of the C5-hydroxymethyl group on the oxazolidinone ring (Ring A). nih.gov
The general synthetic approach to tedizolid and its analogues often involves a convergent strategy. A key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which connects the A-B ring system with the C-D ring system. nih.govgoogle.com Therefore, initial structure-synthesis considerations involve the efficient preparation of two key intermediates:
An organoboron derivative (e.g., a boronic acid or pinacol ester) of the C-D ring portion (the substituted pyridine-tetrazole moiety). google.compatsnap.com
A halogenated derivative of the A-B ring portion (the oxazolidinone-phenyl moiety), such as (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one or a protected version thereof. nih.govpatsnap.com
The synthesis of analogues with varied C- and D-rings requires the preparation of a diverse set of heteroaryl bromides and their subsequent conversion to the corresponding boronate esters for the Suzuki coupling. nih.gov For instance, replacing the pyridine C-ring with other heterocyclic systems to create novel analogues requires a synthetic plan that can accommodate the synthesis of these different heteroaryl building blocks. nih.gov
A Chinese patent describes a key method for preparing a pyrophosphate intermediate, which involves reacting a protected tedizolid precursor with a pyrophosphate compound under basic conditions, using reagents like n-Butyl Lithium. google.com This highlights a direct synthetic consideration for accessing pyrophosphate analogues.
Below are tables detailing representative structural analogues based on modifications of the core tedizolid structure and key intermediates used in their synthesis.
Table 1: Structural Analogues of Tedizolid
| Analogue Type | Modification Description | Key Structural Feature | Rationale for Synthesis |
| C-Ring Analogue | The pyridine C-ring is replaced by another heterocyclic system, such as a 5-azabenzoxazinone. | Fused heterocyclic C-ring | To explore potency and spectrum against linezolid-resistant strains. nih.gov |
| D-Ring Analogue | The 2-methyltetrazole (B106234) is replaced or its substitution pattern is altered. | Modified D-ring | To optimize interactions with the ribosomal target. rdd.edu.iqresearchgate.net |
| Prodrug Analogue | The C5-hydroxymethyl group is esterified to form a phosphate or pyrophosphate. | Phosphate/Pyrophosphate ester at C5 | To dramatically increase aqueous solubility and bioavailability. nih.gov |
| Hybrid Compound | The tedizolid scaffold is linked to another pharmacophore, such as ciprofloxacin. | Hybrid molecule | To create a dual-action agent with a broader antibacterial spectrum. nih.gov |
Table 2: Key Synthetic Intermediates for Tedizolid Analogues
| Intermediate Name | Chemical Structure (if available) | Role in Synthesis |
| 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester | Boron-containing partner (C-D rings) for Suzuki coupling. google.compatsnap.com | |
| (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | Halogenated partner (A-B rings) for Suzuki coupling. patsnap.com | |
| 2-Cyano-5-bromopyridine | Precursor for the formation of the 5-bromopyridine-2-yl-tetrazole moiety. google.com | |
| (R)-Glycidyl p-toluenesulfonate | Chiral starting material for building the oxazolidinone ring (Ring A). google.com |
The synthesis of these intermediates often requires multi-step sequences. For example, the pyridine-tetrazole boronic ester is prepared from 2-cyano-5-bromopyridine, which undergoes an azido (B1232118) reaction to form the tetrazole ring, followed by methylation and then a palladium-catalyzed borylation. google.com The choice of protecting groups for the hydroxymethyl function on the oxazolidinone ring is another critical consideration, as it must be stable during the coupling reaction and easily removable for the final phosphorylation or pyrophosphorylation step.
Bioconversion and Enzymatic Activation Pathways
In Vivo Hydrolysis and Release of Active Tedizolid (B1663884)
Tedizolid phosphate (B84403) is designed for rapid and extensive in vivo conversion to its active form, tedizolid, through the enzymatic hydrolysis of its phosphate group. nih.govoup.comasm.org This bioactivation occurs swiftly following both intravenous and oral administration, resulting in negligible systemic exposure to the prodrug itself. nih.govresearchgate.net In fact, plasma concentrations of tedizolid phosphate are often below the lower limit of quantification in clinical studies. nih.gov
The efficiency of this conversion is highlighted by the high absolute oral bioavailability of tedizolid, which is approximately 91%. oup.comfda.govscience.gov This indicates that the hydrolysis is not a rate-limiting step for its absorption and systemic availability. The process is mediated by nonspecific phosphatases that are widely distributed throughout the body. nih.govoup.comnih.gov Following administration, the active tedizolid becomes the principal circulating compound, accounting for about 95% of the total drug-related material in plasma. nih.gov
Characterization of Endogenous Phosphatases Involved in Prodrug Activation
The bioconversion of tedizolid phosphate to tedizolid is catalyzed by a class of enzymes known as phosphatases. nih.govoup.com These are endogenous enzymes found in various tissues and in plasma. nih.gov Research has identified nonspecific alkaline phosphatases (ALPs) as the primary enzymes responsible for this hydrolytic cleavage. nih.govresearchgate.netmdpi.com Intestinal alkaline phosphatases, in particular, play a significant role in the conversion of the prodrug after oral administration. researchgate.net Additionally, acid phosphatases have also been noted as capable of facilitating this conversion. mdpi.com The widespread presence and nonspecific nature of these enzymes ensure a reliable and rapid activation of the prodrug in vivo. nih.govoup.com
The enzymatic conversion of phosphate ester prodrugs like tedizolid phosphate is a concentration-dependent process that follows Michaelis-Menten kinetics. nih.govresearchgate.net While specific kinetic parameters (K_m and V_max) for tedizolid phosphate's interaction with various phosphatases are not extensively published, studies on other phosphate ester prodrugs provide insight into the process. For instance, in vitro models using Caco-2 cells, which are rich in alkaline phosphatase, have been used to determine the kinetic constants for the conversion of fosphenytoin (B1200035) and fosfluconazole. nih.govresearchgate.net These studies demonstrate that the rate of hydrolysis is dependent on the prodrug concentration.
The table below shows kinetic data for other phosphate prodrugs, illustrating the parameters that govern this type of enzymatic conversion.
| Prodrug | Enzyme Source | K_m (μM) |
| Fosphenytoin | Caco-2 cells | 1160 |
| Fosfluconazole | Caco-2 cells | 351 |
| This table presents data for other phosphate prodrugs to illustrate the kinetic principles of alkaline phosphatase-mediated conversion. nih.govresearchgate.net |
Evaluation of Prodrug Stability and Conversion Kinetics in Preclinical Biological Matrices
The stability and conversion rate of tedizolid phosphate have been evaluated in various preclinical models. In vitro studies using human liver microsomes showed that tedizolid phosphate is stable, with 88.7-116% of the compound remaining after a 120-minute incubation. fda.gov This indicates that it is not a significant substrate for hepatic cytochrome P450 (CYP) enzymes. oup.comfda.gov
Conversely, the conversion is rapid in matrices containing high levels of alkaline phosphatase. nih.gov Studies comparing different in vitro models found that the cleavage half-life was shortest in rat intestinal mucosa scraps, which have the highest detected levels of ALP, while Madin-Darby canine kidney (MDCK) cells, with minimal ALP, showed the slowest conversion. nih.govresearchgate.net Human colon carcinoma (Caco-2) cells, which express ALP, also demonstrate efficient conversion. nih.govresearchgate.net Furthermore, crushed tedizolid phosphate tablets dispersed in water for nasogastric tube administration were found to be stable for at least 4 hours at room temperature, with recovery of the active drug being within 90% to 110% of the expected dose. nih.gov
Forced degradation studies have shown that tedizolid phosphate is stable under thermal and photolytic stress but undergoes significant degradation under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.net
The table below summarizes the stability and conversion characteristics of tedizolid phosphate in different preclinical environments.
| Biological Matrix/Condition | Enzyme System | Stability/Conversion Finding |
| Human Liver Microsomes | Cytochrome P450 | Stable; not a substrate. fda.gov |
| Rat Intestinal Mucosa | Alkaline Phosphatase | Rapid conversion; shortest half-life. nih.govresearchgate.net |
| Caco-2 Cells | Alkaline Phosphatase | Efficient, concentration-dependent conversion. nih.govresearchgate.net |
| MDCK Cells | Low Alkaline Phosphatase | Slowest conversion rate. nih.govresearchgate.net |
| Aqueous Dispersion | N/A | Stable for at least 4 hours at room temperature. nih.gov |
| Acidic/Alkaline Hydrolysis | Chemical Degradation | Significant degradation. researchgate.net |
| Oxidative Stress | Chemical Degradation | Significant degradation. researchgate.net |
| Thermal/Photolytic Stress | Chemical Degradation | Stable. researchgate.net |
Factors Influencing Bioconversion Efficiency and Rate
Several factors can influence the rate and efficiency of the enzymatic conversion of tedizolid phosphate to tedizolid.
Enzyme Concentration: The primary factor is the concentration of active alkaline phosphatase in the biological environment. Tissues with higher ALP levels, such as the intestinal mucosa and plasma, will exhibit faster conversion rates. nih.govresearchgate.net
pH: The activity of alkaline phosphatase is pH-dependent. A decrease in pH can lead to a reduced rate of enzymatic hydrolysis. nih.gov This is a consideration in different segments of the gastrointestinal tract.
Presence of Inhibitors: The activity of phosphatases can be inhibited by certain substances. For example, chelating agents like ethylenediaminetetraacetic acid (EDTA), citrate, and oxalate (B1200264) can inhibit alkaline phosphatase and should not be used as anticoagulants in plasma samples intended for analysis. biolabo.fr
Preclinical Pharmacological Characterization of Tedizolid Pyrophosphate Ester and Tedizolid
Molecular Mechanism of Action of Tedizolid (B1663884) (Active Form)
Similar to other oxazolidinones, tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. nih.gov This is achieved through its binding to the 50S subunit of the bacterial ribosome. nih.gov The binding site for tedizolid is located within the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA). nih.gov
Tedizolid's enhanced potency compared to earlier oxazolidinones is attributed to its modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system. nih.gov These structural modifications allow for additional binding site interactions within the ribosome, leading to a more potent inhibition of protein synthesis. nih.gov By binding to this site, tedizolid blocks the proper positioning of aminoacyl-tRNA, thereby preventing the formation of the initiation complex necessary for the commencement of protein synthesis. orthobullets.com While specific IC50 values for tedizolid in preclinical protein synthesis inhibition assays are not widely published, its increased potency relative to linezolid (B1675486) is well-documented. For context, linezolid has been shown to inhibit the formation of the 70S initiation complex in E. coli and S. aureus with IC50 values in the micromolar range. orthobullets.com
| Compound | Target | Mechanism |
| Tedizolid | 50S Ribosomal Subunit (23S rRNA) | Inhibition of Protein Synthesis Initiation |
| Linezolid | 50S Ribosomal Subunit (23S rRNA) | Inhibition of Protein Synthesis Initiation |
Interactive Data Table: Mechanism of Action of Tedizolid.
Specific Interactions with the 23S Ribosomal RNA (rRNA) of the 50S Subunit
The primary mechanism of action for tedizolid, like other oxazolidinones, is the inhibition of bacterial protein synthesis. nih.gov This is achieved through direct binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, a critical component of the bacterial ribosome. nih.govnih.gov By binding to this site, tedizolid obstructs the formation of the 70S initiation complex, a crucial step in the commencement of protein synthesis. nih.gov
Cryo-electron microscopy studies have elucidated the precise binding interactions within the peptidyl transferase center (PTC) of the 50S subunit. nih.govebi.ac.uk Tedizolid settles into a deep cleft composed entirely of rRNA. nih.govasm.org The binding pocket is lined with universally conserved nucleotides. asm.org Structural analyses reveal that tedizolid's hydroxyl group on the C5-domain substituent forms two potential hydrogen-bond contacts with the phosphate (B84403) oxygen and the ribose 2'-OH of nucleotide A2503. nih.govacs.org Furthermore, the distinct tetrazole ring of tedizolid engages in a close lone-pair interaction with nucleotide U2584. acs.org These specific molecular contacts are fundamental to its inhibitory action on the ribosome.
Structural Basis for Enhanced Ribosomal Affinity Compared to First-Generation Oxazolidinones
Tedizolid exhibits enhanced potency compared to the first-generation oxazolidinone, linezolid, which is a direct result of its distinct molecular structure. nih.govnih.gov While both compounds share the core oxazolidinone structure, tedizolid possesses a modified side chain at the C-5 position and an optimized C- and D-ring system. nih.gov These modifications allow for additional, favorable interactions within the ribosomal binding site, thereby improving its potency. nih.govnih.gov
Efforts to improve upon linezolid led to the development of compounds like tedizolid, which sought to maximize contacts within the ribosomal binding pocket by expanding the C-ring portion of the molecule. nih.gov The tetrazole ring on tedizolid's side chain is a key feature, enabling a specific interaction with the U2584 nucleotide that differs from the interactions of linezolid. acs.org This optimized structure not only enhances binding affinity but also confers activity against some linezolid-resistant strains, particularly those harboring the horizontally transmissible cfr gene, which modifies the ribosome to confer resistance. nih.govnih.gov The structural differences between tedizolid and linezolid are significant enough to reduce tedizolid's vulnerability to certain oxazolidinone resistance mechanisms. nih.gov
Preclinical Pharmacodynamics and Exposure-Response Relationships
The preclinical pharmacodynamic profile of tedizolid has been extensively characterized through both in vitro and in vivo models to establish the relationship between drug exposure and antibacterial effect.
In Vitro Pharmacodynamic Modeling and Simulation (e.g., Time-Kill Curves)
Time-kill curve analyses are instrumental in describing the bactericidal or bacteriostatic activity of an antimicrobial agent over time. For tedizolid, these studies have consistently demonstrated potent activity against key Gram-positive pathogens. In experiments against methicillin-resistant Staphylococcus aureus (MRSA), tedizolid has been shown to be four- to eightfold more potent than linezolid. nih.gov
Studies have shown that tedizolid exhibits primarily bacteriostatic activity, defined as a reduction in bacterial growth of less than 3 log10 colony-forming units (CFU)/ml. chula.ac.thchula.ac.th However, at higher concentrations, it can exert a bactericidal effect. tandfonline.comtandfonline.com For example, against a penicillin-resistant Streptococcus pneumoniae (PRSP) strain, tedizolid was bacteriostatic at its minimum inhibitory concentration (MIC) of 0.25 µg/mL but became bactericidal at higher concentrations. tandfonline.comtandfonline.com In studies with MRSA, the maximum bacterial killing effect was observed at concentrations of 8x MIC. chula.ac.thchula.ac.th
| Organism | Strain | Tedizolid MIC (µg/mL) | Linezolid MIC (µg/mL) | Effective Tedizolid Concentration for Inhibition/Killing | Reference |
|---|---|---|---|---|---|
| MRSA | 15B183 | 0.125 | 1 | 0.6 µg/mL (4.8x MIC) - Inhibited Growth | tandfonline.comtandfonline.com |
| PRSP | 15L086 | 0.25 | 0.5 | 0.25 µg/mL (1x MIC) - Bacteriostatic; Bactericidal at higher concentrations | tandfonline.comtandfonline.com |
| MRSA | H5086 | 0.25 | N/A | 8x MIC - Maximum Killing Effect (1.8 log10 CFU/ml reduction) | chula.ac.th |
| S. aureus | ATCC 29213 | 0.25 | 2 | 0.6 µg/mL (2.4x MIC) - Inhibited Growth | tandfonline.com |
Determination of Pharmacokinetic/Pharmacodynamic (PK/PD) Indices in Animal Infection Models
Animal infection models are crucial for identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with antibacterial efficacy. oup.comoup.com For tedizolid, the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC24/MIC) has been identified as the PK/PD index most predictive of its activity. nih.govresearchgate.net
Studies using neutropenic mouse infection models have been pivotal in defining the magnitude of the fAUC/MIC target required for specific endpoints. In a thigh infection model, an fAUC/MIC ratio of approximately 50 was associated with bacteriostasis (no change in bacterial count after 24 hours). researchgate.net In a pulmonary infection model, a lower fAUC/MIC target of about 20 was required to achieve the same effect. researchgate.net
| Animal Model | Infection Site | PK/PD Index | Target Value for Bacteriostasis (24h) | Reference |
|---|---|---|---|---|
| Neutropenic Mouse | Thigh | fAUC/MIC | ~50 | researchgate.net |
| Neutropenic Mouse | Lung | fAUC/MIC | ~20 | researchgate.net |
| Immunocompetent Mouse | Thigh | fAUC/MIC | PK/PD target is ~17x lower than in neutropenic model | oup.com |
| Human (Clinical Data) | N/A | fAUC/MIC | ≥ 3 (for clinical efficacy) | nih.govresearchgate.net |
Antimicrobial Spectrum and Potency: in Vitro and Preclinical Efficacy Studies
Comprehensive In Vitro Activity Against Gram-Positive Pathogens
Tedizolid (B1663884) consistently exhibits potent in vitro activity against a broad range of clinically significant Gram-positive bacteria, including resistant phenotypes. oup.comnih.gov
Tedizolid demonstrates robust activity against both MRSA and MSSA. Multiple studies have reported that the minimum inhibitory concentrations (MICs) of tedizolid for both MRSA and MSSA are consistently low. nih.govekb.eg One study found the MIC50 and MIC90 of tedizolid against both MSSA and MRSA to be 0.25 µg/ml. nih.gov Another investigation focusing on isolates from bone and joint infections reported tedizolid MIC50/90 values of 0.12/0.25 mg/L for S. aureus, with 100% of isolates being susceptible. nih.gov This potent activity is maintained irrespective of the methicillin (B1676495) resistance profile. nih.gov Furthermore, tedizolid has been shown to be four- to eight-fold more potent than linezolid (B1675486) against staphylococci. oup.commdpi.com
Tedizolid is active against both vancomycin-resistant and vancomycin-sensitive enterococci. oup.com For Enterococcus faecalis, tedizolid has shown MIC90 values of 0.5 µg/ml. nih.gov In a study evaluating tedizolid against a collection of vancomycin-resistant E. faecalis and E. faecium, the tedizolid MIC90 was 0.25 mg/L and 1 mg/L, respectively. oup.com This represented a four- to eight-fold lower MIC90 compared to linezolid for these organisms. oup.com Tedizolid has also demonstrated activity against enterococci with reduced susceptibility to daptomycin (B549167) or linezolid. oup.com In a large surveillance study, tedizolid inhibited all VRE isolates. semanticscholar.org
Tedizolid exhibits potent in vitro activity against various Streptococcus species. This includes Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus agalactiae. oup.comnih.gov Studies have shown that tedizolid is four-fold more potent than linezolid against streptococci. oup.com For S. pyogenes and S. agalactiae, the MIC90 of tedizolid has been reported as 0.5 µg/ml. nih.gov All isolates of viridans group streptococci and beta-hemolytic streptococci have been shown to be inhibited by tedizolid at concentrations of ≤0.25 μg/ml. nih.gov Specifically for S. pneumoniae, tedizolid has demonstrated potent activity with MIC50/90 values of 0.25/0.25 mg/L. researchgate.net
Tedizolid is also highly active against coagulase-negative staphylococci (CoNS). In one study, tedizolid MICs against CoNS ranged from 0.12 μg/ml to 0.25 μg/ml. nih.gov Another study on isolates from bone and joint infections reported tedizolid MIC50/90 values of 0.12/0.12 mg/L for CoNS. nih.gov Research on Staphylococcus epidermidis isolated from prosthetic joint infections found tedizolid MIC values ranging from 0.094 to 0.5 mg/L, with MIC50 and MIC90 values of 0.19 mg/L and 0.38 mg/L, respectively. nih.gov The potency of tedizolid against CoNS has been reported to be greater than 16-fold that of linezolid based on MIC90 values. oup.com
Quantitative Susceptibility Determinations (MIC50, MIC90)
The in vitro potency of tedizolid against key Gram-positive pathogens is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.
| Organism | MIC~50~ (µg/mL) | MIC~90~ (µg/mL) | Reference |
|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 | 0.25 | nih.gov |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | 0.25 | 0.25 | nih.gov |
| Vancomycin-Resistant Enterococcus faecalis | 0.25 | 0.25 | oup.com |
| Vancomycin-Resistant Enterococcus faecium | 0.5 | 1 | oup.com |
| Streptococcus pneumoniae | 0.25 | 0.25 | researchgate.net |
| Streptococcus pyogenes | ≤0.12 | 0.25 | jmilabs.com |
| Coagulase-Negative Staphylococci | 0.12 | 0.12 | nih.gov |
Time-Dependent Bactericidal and Bacteriostatic Activity Profiles
Tedizolid, like other oxazolidinones, is generally considered to be a bacteriostatic agent, meaning it inhibits bacterial growth. oup.comfrontiersin.org Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. nih.gov However, the distinction between bacteriostatic and bactericidal activity can be dependent on the specific pathogen and the concentration of the antibiotic. nih.govfoamid.com Some studies suggest that under certain conditions, tedizolid may exhibit slow bactericidal activity. nih.gov For instance, the presence of granulocytes has been shown to augment the antimicrobial activity of tedizolid, potentially leading to bactericidal effects in some clinical scenarios. nih.gov The pharmacodynamic parameter most closely associated with the efficacy of tedizolid is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC). researchgate.net
Efficacy Against Biofilm Formation in Preclinical Models
Tedizolid has demonstrated significant activity against bacterial biofilms, which are structured communities of bacteria adhered to surfaces and a major contributor to persistent and chronic infections. In vitro studies have shown that tedizolid, often in combination with other antimicrobial agents, can effectively reduce biofilm biomass and metabolic activity. For instance, one study investigating the combination of tedizolid with rifampicin (B610482) on mature biofilms of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) found a significant reduction in biofilm biomass. frontiersin.org The combination also decreased the metabolic activity of the biofilms and exerted a bactericidal effect at clinically relevant concentrations. frontiersin.org Notably, tedizolid was observed to prevent the emergence of resistance to rifampicin. frontiersin.org
Another study translated these in vitro findings into a clinically relevant murine model of subcutaneous catheter-related biofilm infection. nih.gov This research highlighted the challenges in treating biofilm-associated infections, as bacteria within biofilms are often more resistant to antibiotics. researchgate.netmakhillpublications.co The study underscored the need for effective antibiotic strategies against such infections. nih.govresearchgate.netmakhillpublications.co
Comparative Efficacy in Animal Infection Models
The preclinical efficacy of tedizolid pyrophosphate ester has been evaluated in several well-established animal models of infection, demonstrating its potency against key Gram-positive pathogens. These models are crucial for predicting clinical success and understanding the in vivo activity of the antibiotic.
Murine Thigh Infection
The murine thigh infection model is a standard for the preclinical assessment of antimicrobial agents for acute bacterial skin and skin structure infections (ABSSSIs). nih.govresearchgate.net In this model, tedizolid has shown potent antistaphylococcal activity, superior to that of linezolid, particularly in neutropenic mice. nih.gov Studies have demonstrated that the efficacy of tedizolid is enhanced in the presence of granulocytes, highlighting an interaction between the antibiotic and the host immune system. nih.govnih.gov In immunocompetent mice, both tedizolid and linezolid reduced the bacterial burden beyond a static effect. nih.gov However, in immunosuppressed mice, tedizolid at a human clinical dose equivalent achieved a static effect against both MRSA and MSSA. nih.gov
Table 1: Comparative Efficacy of Tedizolid in Murine Thigh Infection Model
| Parameter | Tedizolid | Linezolid | Vancomycin (B549263) | Reference |
|---|---|---|---|---|
| Activity in Neutropenic Model | Potent antistaphylococcal activity, superior to linezolid | Less potent than tedizolid | Not directly compared in these studies | nih.gov |
| Effect in Immunocompetent Model | Reduced bacterial burden beyond stasis | Reduced bacterial burden beyond stasis | Not directly compared in these studies | nih.gov |
| Effect in Immunosuppressed Model | Achieved stasis against MRSA and MSSA at human clinical dose | Achieved static effect against MRSA at a dose lower than clinical use | Not directly compared in these studies | nih.gov |
Rabbit Pneumonia
In a rabbit model of necrotizing pneumonia caused by MRSA, tedizolid phosphate (B84403) demonstrated superior efficacy in improving survival outcomes compared to vancomycin. nih.govnih.gov The survival rate for rabbits treated with tedizolid phosphate was 83%, which was comparable to the 83% survival rate observed with linezolid. nih.govnih.gov In contrast, the survival rate for vancomycin-treated rabbits was only 17%, the same as the saline-treated control group. nih.govnih.gov The improved survival with tedizolid and linezolid was attributed to their ability to inhibit the production of bacterial toxins, such as Panton-Valentine leukocidin (PVL) and alpha-hemolysin (B1172582) (Hla), at the site of infection. nih.govnih.govescholarship.org While tedizolid phosphate significantly decreased the bacterial count in the lungs compared to saline, there was no significant difference in bacterial load when compared to vancomycin or linezolid treatment. nih.gov
Table 2: Survival Rates in Rabbit Model of MRSA Necrotizing Pneumonia
| Treatment Group | Survival Rate | P-value vs. Tedizolid Phosphate | Reference |
|---|---|---|---|
| Tedizolid Phosphate | 83% | - | nih.govnih.gov |
| Linezolid | 83% | 0.66 | nih.govnih.gov |
| Vancomycin | 17% | 0.003 | nih.govnih.gov |
| Saline | 17% | 0.002 | nih.govnih.gov |
Catheter-Related Biofilm
Tedizolid has shown significant efficacy in a murine model of subcutaneous catheter-related biofilm infection caused by both MSSA and MRSA. nih.gov In this model, tedizolid treatment resulted in a significantly greater reduction in bacterial densities compared to both linezolid and vancomycin. nih.govnih.gov Notably, even a short course of tedizolid therapy was effective in the MSSA infection model, with no significant relapse after the cessation of treatment. nih.gov In contrast, neither linezolid nor vancomycin demonstrated efficacy in reducing MSSA densities below that of the control group in this model. nih.gov These findings suggest that tedizolid has superior activity in decreasing S. aureus densities in catheter-related biofilm infections. nih.gov
Table 3: Efficacy in Murine Catheter-Related Biofilm Infection Model
| Treatment | Efficacy vs. MSSA | Efficacy vs. MRSA | Reference |
|---|---|---|---|
| Tedizolid | Significantly better efficacy than linezolid and vancomycin in reducing bacterial densities. | Significantly better efficacy than linezolid and vancomycin in reducing bacterial densities. | nih.gov |
| Linezolid | Not efficacious in producing lower bacterial densities than the control group. | Less effective than tedizolid. | nih.gov |
| Vancomycin | Not efficacious in producing lower bacterial densities than the control group. | Less effective than tedizolid. | nih.gov |
Mechanisms of Bacterial Resistance to Oxazolidinones and Tedizolid
Ribosomal RNA Mutations Associated with Oxazolidinone Resistance (e.g., G2576T, T2571C in 23S rRNA)
The most frequently observed mechanism of oxazolidinone resistance involves point mutations in the domain V region of the 23S rRNA gene. nih.gov This region is critical for the binding of oxazolidinones to the ribosome.
The G2576T mutation is the most common alteration found in clinical isolates of Staphylococcus aureus with reduced susceptibility to oxazolidinones. nih.govresearchgate.net The level of resistance often correlates with the number of mutated 23S rRNA gene copies, with a higher number of mutated alleles leading to increased resistance. nih.gov
Other mutations in this region, though less common, also contribute to resistance. For instance, the T2571C mutation has been identified in mutants selected with tedizolid (B1663884) (then known as torezolid), sometimes in conjunction with the G2576T mutation. nih.gov Additional mutations such as T2500A and G2447T have also been reported in laboratory-selected mutants. nih.govnih.gov
Table 1: Common 23S rRNA Mutations Associated with Oxazolidinone Resistance
| Mutation | Organism(s) | Significance |
| G2576T | Staphylococcus aureus, Enterococcus faecalis | Most common mutation in clinical isolates, associated with stepwise increases in resistance. nih.govresearchgate.netnih.gov |
| T2571C | Staphylococcus aureus | Identified in tedizolid-selected mutants, sometimes coupled with G2576T. nih.gov |
| T2500A | Staphylococcus aureus | Found in both linezolid- and tedizolid-selected mutants. nih.govnih.gov |
| G2447T | Staphylococcus aureus | Identified in linezolid-selected mutants. nih.govnih.gov |
| T2504A | Enterococcus faecium | May contribute to elevated MICs for tedizolid. nih.gov |
Ribosomal Protein Mutations (e.g., rplC, rplD)
Mutations in the genes encoding the 50S ribosomal proteins L3 (rplC) and L4 (rplD) represent another mechanism of resistance. These proteins are located near the peptidyl transferase center and mutations can perturb the structure of the 23S rRNA, thereby reducing drug binding. nih.govnih.gov
Several amino acid substitutions in the L3 protein have been linked to decreased susceptibility to both linezolid (B1675486) and tedizolid. nih.govtandfonline.com For example, mutations such as Gly152Asp and Gly155Arg in the rplC gene have been identified after inducing resistance in S. aureus. nih.govtandfonline.com The Gly152Asp mutation, in particular, has been reported to confer cross-resistance to both linezolid and tedizolid. nih.govsemanticscholar.org
Mutations in the L4 protein (rplD gene), such as Lys68Gln, have also been detected and are associated with reduced susceptibility to oxazolidinones. nih.gov Resistance conferred by ribosomal protein mutations is generally less frequent than that caused by 23S rRNA mutations. oup.com
Plasmid-Mediated Resistance Mechanisms (e.g., cfr gene)
The acquisition of mobile genetic elements, such as plasmids, carrying specific resistance genes is a significant concern for the spread of oxazolidinone resistance. oup.com The most notable of these is the cfr (chloramphenicol-florfenicol resistance) gene. oup.com
The cfr gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. nih.gov This methylation prevents the binding of several classes of antibiotics, including oxazolidinones, phenicols, lincosamides, pleuromutilins, and streptogramin A compounds. oup.com While cfr confers high-level resistance to linezolid, tedizolid was designed to have enhanced activity against strains carrying this gene. univpm.itoup.com However, the presence of cfr may still increase the minimum inhibitory concentration (MIC) of tedizolid. biorxiv.org
Other transferable resistance genes include optrA and poxtA . The optrA gene, which codes for an ATP-binding cassette (ABC-F) protein, confers resistance to oxazolidinones and phenicols. nih.govoup.com It is the most commonly found resistance gene in linezolid-non-susceptible Enterococcus faecalis. nih.govsemanticscholar.org The poxtA gene also encodes an ABC-F protein and confers resistance to oxazolidinones, phenicols, and tetracycline. nih.gov
In Vitro Induction of Resistance and Spontaneous Mutation Frequencies
Laboratory studies have shown that resistance to oxazolidinones can be induced in vitro through serial passage of bacteria in the presence of increasing drug concentrations. nih.govtandfonline.com However, the potential for resistance development appears to be lower for tedizolid compared to linezolid.
The spontaneous mutation frequency for reduced susceptibility to tedizolid in S. aureus has been reported to be approximately 1.1 x 10⁻¹⁰ to 1.9 x 10⁻¹⁰, which is about 16-fold lower than the frequencies observed for linezolid. nih.gov In serial passage studies, some strains of S. aureus showed significant increases in linezolid resistance after 30 passages, whereas resistance to tedizolid increased more modestly or remained unchanged. nih.govnih.gov This suggests that tedizolid has a lower potential for the selection of resistant mutants. nih.gov
Cross-Resistance Profiles with Other Classes of Antibiotics
Cross-resistance is a key consideration for oxazolidinones. Due to their shared mechanism of action, cross-resistance between linezolid and tedizolid is common when the resistance mechanism involves target site mutations in the 23S rRNA or ribosomal proteins. nih.gov However, tedizolid often retains greater potency, meaning it may still be effective against isolates that have developed low-level resistance to linezolid. nih.govnih.gov
The plasmid-borne cfr gene confers cross-resistance to a broad range of antibiotic classes that target the 50S ribosomal subunit, known as the PhLOPSa phenotype (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). biorxiv.org The optrA gene confers cross-resistance to phenicols and oxazolidinones. oup.com
Interestingly, mutations in the rpoB gene, which typically confer resistance to rifampin, have been associated with tedizolid resistance in laboratory-selected mutants, suggesting a potential for cross-resistance between oxazolidinones and rifampin. nih.govsemanticscholar.orgbiorxiv.org
Molecular Diagnostics for Resistance Gene Identification
Accurate and rapid detection of resistance mechanisms is vital for guiding antibiotic therapy and for surveillance. Several molecular techniques are employed to identify the genetic determinants of oxazolidinone resistance.
Polymerase Chain Reaction (PCR) is widely used to screen for the presence of transferable resistance genes such as cfr, optrA, and poxtA. nih.govoup.commdpi.com PCR assays can be designed to specifically amplify these genes from bacterial DNA.
DNA Sequencing , particularly of the 23S rRNA genes (specifically domain V) and the rplC and rplD genes, is the definitive method for identifying resistance-conferring mutations. nih.gov
Whole-Genome Sequencing (WGS) offers a comprehensive approach, allowing for the simultaneous detection of all known resistance genes and mutations in a single analysis. nih.govoup.com WGS is increasingly used in surveillance programs and for investigating outbreaks of resistant organisms. nih.govsemanticscholar.org
Analytical Methodologies for Quantitative Analysis of Tedizolid Pyrophosphate Ester and Tedizolid
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of Tedizolid (B1663884) and its prodrug. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques, offering high resolution, sensitivity, and specificity.
HPLC coupled with Ultraviolet-Visible (UV-Vis) or fluorescence detectors provides robust and reliable methods for the quantification of Tedizolid. researchgate.netnih.gov
UV-Vis Detection: A common approach involves reverse-phase HPLC with UV detection. nih.gov Methods have been developed for analyzing Tedizolid in various biological matrices, including human plasma, human serum, saline, and mouse plasma. researchgate.netlongdom.org A typical HPLC system for this analysis would be equipped with a C18 analytical column and a UV detector set at a wavelength between 251 nm and 300 nm. researchgate.netnih.govmdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer, such as sodium acetate (B1210297) or phosphate (B84403) buffer, and an organic solvent like acetonitrile (B52724). researchgate.netlongdom.orgnih.gov Isocratic elution, where the mobile phase composition remains constant, is frequently employed. nih.govmdpi.com For instance, one method utilized an isocratic elution with 25% acetonitrile and 75% of 0.1% formic acid to quantify Tedizolid in bacterial growth medium. mdpi.com The retention times for Tedizolid and internal standards vary depending on the specific method but are typically well-resolved from matrix components. researchgate.netlongdom.org
Fluorescence Detection: For enhanced sensitivity, HPLC with a fluorescence detector (HPLC-FL) has been successfully developed and validated. nih.gov This method is particularly useful for clinical applications requiring low detection limits. nih.gov In one such method, detection was performed with excitation and emission wavelengths set to 300 nm and 340 nm, respectively. nih.gov The mobile phase consisted of a mixture of 0.1 M phosphoric acid and methanol (B129727), and chromatographic separation was achieved on an octadecyl silane (B1218182) (C18) column. nih.gov This HPLC-FL method demonstrated high linearity and sensitivity for measuring Tedizolid in serum. nih.gov
Table 1: Examples of HPLC Methods for Tedizolid Analysis
| Detector | Matrix | Column | Mobile Phase | Wavelength/Excitation-Emission | Retention Time (Tedizolid) | Reference |
|---|---|---|---|---|---|---|
| UV | Human Plasma, Serum, Saline, Mouse Plasma | Reverse Phase | Sodium acetate, deionized water, acetonitrile | 251 nm | 15.1 min | longdom.org |
| UV | Bacterial Growth Medium (MHB) | Accucore® C-18 | 25% acetonitrile, 75% of 0.1% formic acid | 300 nm | ~3.3 min | mdpi.com |
| Fluorescence | Human Serum | Octadecyl silane (C18) | 0.1 M phosphoric acid, methanol (60:40) | Ex: 300 nm, Em: 340 nm | 12.9 min | nih.gov |
For applications requiring the highest sensitivity and selectivity, such as trace analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. jst.go.jpnih.gov This technique is particularly valuable for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. nih.gov
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for quantifying Tedizolid in rabbit aqueous humor. nih.gov These methods typically employ an electrospray ionization (ESI) source in the positive ion mode. jst.go.jpnih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. jst.go.jpnih.gov For Tedizolid, a common transition is m/z 371.15 to 343.17. nih.gov LC-MS/MS methods offer short run times and high sensitivity, with lower limits of detection in the low ng/mL range. nih.gov A method for the simultaneous quantification of Tedizolid and Linezolid (B1675486) in human plasma utilized a gradient elution of acetonitrile in an aqueous 0.1% formic acid solution. jst.go.jp
Advanced Sample Preparation Strategies for Biological Matrices (e.g., plasma, tissues, bacterial cultures)
Effective sample preparation is critical to remove interfering endogenous components from biological matrices and ensure the accuracy and reliability of the analytical method. gcms.cz
Protein Precipitation (PPT): This is the most common and straightforward technique used for plasma, serum, and bacterial culture samples. mdpi.comjst.go.jpnih.gov It involves adding a precipitating agent, such as acetonitrile, methanol, or trichloroacetic acid, to the sample. longdom.orgmdpi.comjst.go.jp The mixture is then vortexed and centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the analyte, is collected for analysis. longdom.orgmdpi.com The choice of solvent and the sample-to-solvent ratio are optimized to achieve the best recovery and cleanest extract. mdpi.com For example, in one study, methanol was found to provide higher recovery of Tedizolid from Mueller-Hinton broth compared to acetonitrile. mdpi.com
Liquid-Liquid Extraction (LLE): While less common in recent literature for Tedizolid, LLE is a classic technique for sample clean-up that partitions the analyte between two immiscible liquid phases. gcms.cz
Supported Liquid Extraction (SLE): SLE is a more modern alternative to LLE that uses a solid support, immobilizing the aqueous sample and allowing for extraction with an organic solvent. gcms.cz
The primary goal of these strategies is to isolate the analyte from matrix components like proteins and phospholipids (B1166683) that can cause interference, suppress ion formation in MS detection, or damage the analytical column. mdpi.comgcms.cz
Rigorous Validation of Analytical Methods (e.g., Linearity, Accuracy, Precision, Selectivity, Limit of Detection, Limit of Quantification)
Validation of analytical methods is essential to ensure that they are suitable for their intended purpose. This process is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.govijpsjournal.comresearchgate.netekb.eg
Linearity: The method must demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. longdom.org Calibration curves are generated by plotting the response against known concentrations, and a high correlation coefficient (R²), typically >0.99, is required. nih.gov For Tedizolid, linearity has been demonstrated over ranges such as 0.025–10.0 μg/mL in human serum and 75–3000 ng/mL in rabbit plasma. nih.govresearchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among repeated measurements. longdom.orgijpsjournal.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). longdom.org Both intra-day (repeatability) and inter-day precision are evaluated. nih.gov For Tedizolid assays, accuracy values typically range from 99.2% to 107.7%, with precision (expressed as coefficient of variation, CV%) within acceptable limits, often below 15%. nih.govlongdom.org
Selectivity: This parameter ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix. nih.gov It is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. longdom.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ijpsjournal.com For HPLC-UV methods, the LOQ for Tedizolid can be as low as 0.03 mg/L. mdpi.com Highly sensitive spectrofluorimetric and LC-MS/MS methods can achieve LOQs in the low ng/mL range. nih.govekb.eg
Table 2: Validation Parameters for a Tedizolid HPLC-FL Method in Human Serum
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.025 - 10.0 μg/mL (R² > 0.999) | nih.gov |
| Intra-assay Accuracy | 99.2% to 107.0% | nih.gov |
| Inter-assay Accuracy | 99.2% to 107.7% | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.025 μg/mL | nih.gov |
| Lower Limit of Detection (LLOD) | 0.01 μg/mL | nih.gov |
| Extraction Recovery | 100.4% to 114.1% | nih.gov |
Application in Preclinical Pharmacokinetic, Metabolism, and Stability Studies
The validated analytical methods are instrumental in various preclinical studies.
Pharmacokinetic (PK) Studies: These methods are used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Tedizolid Phosphate and Tedizolid. nih.govnih.govresearchgate.net By measuring drug concentrations in biological fluids like plasma and tissues over time, key PK parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and clearance can be calculated. nih.govresearchgate.net For instance, an HPLC method was successfully used to determine the PK profile of Tedizolid in an in vitro hollow-fiber infection model. mdpi.com Similarly, UPLC-MS/MS has been employed for ocular pharmacokinetic studies in rabbits. nih.gov Tedizolid has been shown to exhibit linear pharmacokinetics. nih.govresearchgate.net
Metabolism Studies: Tedizolid Phosphate is a prodrug that is rapidly converted by phosphatases to the active moiety, Tedizolid. nih.gov Analytical methods are crucial for studying this conversion and identifying any other metabolites. nih.gov
Stability Studies: Stability-indicating methods are developed to separate the parent drug from its degradation products under various stress conditions (e.g., hydrolytic, oxidative, thermal, and photolytic). nih.govnih.gov Studies have shown that Tedizolid Phosphate is stable under thermal and photolytic stress but degrades under hydrolytic and oxidative conditions. nih.govnih.gov HPLC and LC-MS/MS are used to identify and characterize these degradation products, which is essential for understanding the drug's stability profile and ensuring the quality of the drug substance and product. nih.govresearchgate.netbohrium.com
Structure Activity Relationships Sar and Prodrug Design Optimization
Influence of Oxazolidinone C-5 Position Modifications on Potency and Ribosomal Binding
The potency of oxazolidinone antibiotics is significantly influenced by the substituent at the C-5 position of the oxazolidinone ring. nih.govresearchgate.net Early structure-activity relationship (SAR) studies demonstrated that the acetamidomethyl side chain at this position, as seen in linezolid (B1675486), is crucial for potent antimicrobial activity due to its role as a hydrogen bond donor in interactions with the ribosome. nih.govresearchgate.net
In the development of tedizolid (B1663884), a key modification was the replacement of the acetamide (B32628) group found in linezolid with a hydroxymethyl group. nih.gov This seemingly minor change has significant implications for its activity, particularly against certain resistant bacterial strains. nih.gov Tedizolid's design also incorporates an optimized C- and D-ring system, which improves potency through additional interactions with the ribosomal binding site. nih.govnih.gov Specifically, the extended C-ring, consisting of a pyridine (B92270) and a methylated tetrazole, allows for a close interaction between the tetrazole and the nucleobase U2584 of the 23S rRNA. acs.orgnih.gov The C-5 hydroxymethyl group forms two hydrogen-bond contacts with the phosphate (B84403) oxygen and the ribose 2′-OH of A2503 within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. acs.orgnih.gov
This unique binding mode, facilitated by the C-5 and C/D-ring modifications, allows tedizolid to effectively inhibit bacterial protein synthesis and maintain activity against some linezolid-resistant strains, including those harboring the cfr gene. nih.govnih.govnih.gov The cfr gene confers resistance by methylating the A2503 residue, which can sterically hinder the binding of older oxazolidinones. nih.gov The smaller hydroxymethyl group on tedizolid reduces this steric hindrance, allowing it to bind effectively even in the presence of Cfr methylation. nih.gov This structural advantage contributes to tedizolid being four- to eightfold more potent in vivo than linezolid against a range of Gram-positive pathogens. nih.govnih.govnih.gov
| Compound | C-5 Side Chain | Key Ribosomal Interactions | Relative Potency vs. Linezolid |
|---|---|---|---|
| Linezolid | Acetamidomethyl | Hydrogen bond donation from N-H to ribosome. nih.govresearchgate.net | Baseline |
| Tedizolid | Hydroxymethyl | Hydrogen bonds with A2503; reduced steric clash with Cfr-methylated ribosomes. nih.govnih.govacs.org | 4- to 8-fold higher. nih.govnih.gov |
| Eperezolid | Acetamidomethyl | Similar to Linezolid. nih.gov | Similar to Linezolid |
Role of the Pyrophosphate Moiety in Enhancing Water Solubility and Bioavailability
A significant challenge in drug development is ensuring adequate water solubility for administration and absorption. The active form, tedizolid, is poorly soluble in water. selleckchem.comresearchgate.net To overcome this limitation, it was developed as a phosphate ester prodrug, tedizolid phosphate. nih.govnih.gov The addition of the highly polar phosphate group to the hydroxymethyl on the A-ring dramatically increases the molecule's aqueous solubility. nih.govnih.govnih.gov
This prodrug strategy is a well-established method for improving the physicochemical properties of parent drugs. researchgate.netsnv63.ru The high negative charge of the phosphate moiety at physiological pH prevents passive diffusion across cell membranes, but its primary role in the case of tedizolid phosphate is to enable formulation for both intravenous and oral administration. nih.govresearchgate.net Upon administration, endogenous alkaline phosphatases, which are abundant throughout the human body, rapidly cleave the phosphate ester bond, releasing the active, more lipophilic tedizolid moiety. patsnap.comnih.govsnv63.ru
This efficient conversion leads to high oral bioavailability, approximately 91%, meaning that food has no significant effect on its absorption. nih.govnbinno.com The enhanced solubility provided by the phosphate group ensures that the drug can be effectively delivered into the systemic circulation, where it is then converted to its active form to exert its antibacterial effect. nih.gov
| Compound | Aqueous Solubility | Key Feature | Resulting Bioavailability (Oral) |
|---|---|---|---|
| Tedizolid | Insoluble. selleckchem.com | Active drug moiety. | N/A (not administered directly) |
| Tedizolid Phosphate | Significantly increased. nih.govresearchgate.net | Phosphate ester prodrug. nih.gov | ~91%. nih.govnbinno.com |
Rational Design Principles for Optimized Bioconversion and Release Kinetics
The design of tedizolid phosphate as a prodrug was a deliberate strategy to optimize its delivery. The core principle is the use of a bioreversible chemical modification to mask the active drug until it reaches the systemic circulation. researchgate.net The choice of a phosphate ester was rational due to the ubiquitous nature of alkaline phosphatase enzymes in the body, which ensures rapid and efficient cleavage. patsnap.comnih.govsnv63.ru
The kinetics of this bioconversion are critical. The phosphate ester must be stable enough to survive the gastrointestinal tract for oral administration but labile enough to be quickly hydrolyzed in the plasma and tissues to release active tedizolid. acs.org The monoester phosphate of tedizolid is designed to be an excellent substrate for these enzymes, leading to a rapid conversion process. nih.gov This results in peak plasma concentrations of the active drug being achieved within approximately one hour after intravenous administration and three hours following oral administration. nbinno.comdrugbank.com
This efficient release mechanism ensures that therapeutic concentrations of the active drug are reached quickly. The half-life of the active tedizolid is approximately 12 hours, which is a property of the active moiety itself, not the prodrug, and allows for a convenient once-daily dosing schedule. nih.govnbinno.comdrugbank.com The rational design, therefore, balances chemical stability with enzymatic lability to create a prodrug that effectively serves as a delivery system for the active antibiotic.
Computational Chemistry and Molecular Dynamics Simulations in Prodrug Development
Computational tools play an increasingly vital role in modern drug design and development. For oxazolidinones, computational chemistry and molecular dynamics (MD) simulations have been instrumental in understanding their interactions with the bacterial ribosome. researchgate.netrsc.org Docking models, for instance, helped elucidate how the C- and D-rings of tedizolid form additional hydrogen bonding interactions with the sugar backbone of the 23S rRNA, providing a rationale for its enhanced potency compared to earlier compounds. nih.gov
Cryo-electron microscopy (cryo-EM) coupled with computational modeling has provided high-resolution views of how different oxazolidinones, including tedizolid, bind to the peptidyl transferase center. acs.orgnih.gov These studies have confirmed the specific interactions of tedizolid's hydroxymethyl group and its extended ring system within the ribosomal pocket. acs.orgnih.gov Simulations can also be used to compare the binding of a drug to both bacterial and mitochondrial ribosomes, which is crucial for predicting potential toxicity, a known concern for the oxazolidinone class. nih.gov
In the context of prodrug design, computational methods can model the stability of the phosphate ester bond and its susceptibility to enzymatic cleavage. By simulating the interaction of the prodrug with phosphatase enzymes, researchers can predict the rate of bioconversion. This in silico analysis helps in optimizing the prodrug linker for ideal release kinetics before undertaking more resource-intensive synthetic and preclinical studies. acs.org
Comparison of Tedizolid Pyrophosphate Ester Design with Other Oxazolidinone Prodrugs
The prodrug strategy is not unique to tedizolid within the oxazolidinone class, but its design offers distinct advantages. The primary goal of creating a prodrug for an oxazolidinone is often to improve water solubility for intravenous formulation. nih.gov
Linezolid: The first approved oxazolidinone, linezolid, has sufficient intrinsic solubility and bioavailability and thus did not require a prodrug formulation. mdpi.comnih.gov
Contezolid Acefosamil (MRX-4): This is another oxazolidinone in development that utilizes a phosphate prodrug strategy to enhance solubility and allow for both intravenous and oral administration. researchgate.net Like tedizolid phosphate, it is designed for rapid conversion to its active moiety, contezolid, by endogenous phosphatases.
Radezolid: This investigational oxazolidinone was rationally designed using computational models to have enhanced activity. While not primarily known as a prodrug, formulation strategies are always a key part of development to ensure adequate delivery. nih.gov
Other Strategies: Beyond simple phosphate esters, other prodrug approaches for oxazolidinones have been explored to overcome solubility issues. These include the incorporation of polar groups or the use of different enzyme-labile linkers. nih.gov For example, the tricyclic oxazolidinone compound 16 had poor solubility, which was overcome by creating the prodrug 17 (YG-056SP) with a 22,000-fold improvement in water solubility. nih.gov
The design of tedizolid phosphate is a classic and highly effective example of the phosphate prodrug approach. nih.govmdpi.com It successfully addresses the poor water solubility of the parent compound, enabling versatile administration routes and achieving high bioavailability with a simple, reliable bioconversion mechanism that leverages ubiquitous endogenous enzymes. patsnap.comnih.govnbinno.com This straightforward and efficient design has been a key factor in its successful clinical development.
| Compound | Prodrug Form | Primary Goal of Prodrug | Activation Mechanism |
|---|---|---|---|
| Linezolid | N/A | N/A (Sufficient intrinsic solubility) | N/A |
| Tedizolid | Tedizolid Phosphate. nih.gov | Improve water solubility for IV/oral use. nih.gov | Cleavage by endogenous phosphatases. patsnap.com |
| Contezolid | Contezolid Acefosamil. researchgate.net | Improve solubility for IV/oral use. | Cleavage by endogenous phosphatases. |
| Compound 16 (investigational) | Prodrug 17 (YG-056SP). nih.gov | Drastically improve poor water solubility. nih.gov | Enzymatic cleavage. |
Future Research Directions and Translational Perspectives in Preclinical Development
Exploration of Novel Prodrug Modifications for Extended Therapeutic Utility
The success of the pyrophosphate ester moiety in improving the solubility and bioavailability of tedizolid (B1663884) has spurred interest in exploring other prodrug modifications to extend its therapeutic utility. nih.gov The core idea behind the prodrug approach is to chemically modify a drug to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or rapid metabolism. nih.gov
One promising avenue of research is the development of delayed-release formulations. A recent study investigated a tedizolid-cyclodextrin system, which demonstrated a delayed-release profile. nih.gov This formulation not only preserved the pharmacological activity of tedizolid but also modified its physicochemical properties, potentially leading to optimized chemotherapy for serious infections. nih.gov
Future research in this area could focus on:
Long-acting injectables: Creating ester-based prodrugs that allow for slow hydrolysis in vivo, leading to sustained therapeutic concentrations of tedizolid over an extended period. This would be particularly beneficial for treating chronic infections like osteomyelitis.
Targeted delivery systems: Designing prodrugs that are activated by specific enzymes present at the site of infection, thereby increasing local drug concentrations and minimizing systemic exposure.
Alternative promoieties: Investigating a range of ester linkages and other chemical modifications to fine-tune the release rate and pharmacokinetic profile of tedizolid to match specific clinical needs.
The development of such novel prodrugs could significantly enhance patient compliance and therapeutic efficacy in a variety of clinical settings.
Investigation of Tedizolid Pyrophosphate Ester in Emerging Preclinical Infection Models (e.g., intracellular pathogens, novel biofilm models)
The preclinical evaluation of tedizolid has demonstrated its efficacy in various infection models, and future research is expanding into more complex and clinically relevant scenarios.
Intracellular Pathogens:
Tedizolid has shown significant activity against intracellular pathogens. Studies have demonstrated its ability to accumulate rapidly within human macrophages, achieving a stable intracellular to extracellular ratio of approximately 10. oup.com This intracellular accumulation is crucial for combating bacteria that can survive and replicate within host cells.
Preclinical studies have shown that tedizolid is more active than linezolid (B1675486) against intracellular Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila. oup.com Furthermore, in a study involving Mycobacterium tuberculosis-infected macrophages, tedizolid significantly decreased the number of intracellular mycobacteria, with an activity comparable to that of rifampin and moxifloxacin. nih.gov
Novel Biofilm Models:
Bacterial biofilms are notoriously difficult to treat due to their resistance to conventional antibiotics. nih.gov Tedizolid has shown promise in preclinical biofilm models. In a murine model of subcutaneous catheter-related biofilm infection caused by methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA), tedizolid demonstrated significantly improved efficacy compared to linezolid and vancomycin (B549263). asm.org
The combination of tedizolid with rifampicin (B610482) has also been shown to be effective in disaggregating pre-formed biofilms and preventing the emergence of rifampicin resistance. asm.org Future preclinical research should continue to explore the activity of tedizolid in more sophisticated biofilm models that mimic the complexity of chronic infections, such as those associated with prosthetic joints and other medical devices.
| Infection Model | Pathogen | Key Finding | Citation |
|---|---|---|---|
| Intracellular (Macrophages) | Mycobacterium tuberculosis | Significant decrease in intracellular bacteria, comparable to rifampin and moxifloxacin. | nih.gov |
| Catheter-Related Biofilm | Staphylococcus aureus (MSSA & MRSA) | Significantly improved efficacy compared to linezolid and vancomycin. | asm.org |
| Mature Biofilm (in vitro) | Staphylococcus aureus | Combination with rifampicin disaggregated biofilm and prevented rifampicin resistance. | asm.org |
Elucidation of Host-Pathogen-Drug Interactions within Preclinical Systems
Understanding the complex interplay between the host, the pathogen, and the drug is crucial for optimizing antibiotic therapy. Tedizolid has been shown to possess immunomodulatory effects in addition to its direct antimicrobial activity.
In a murine model of hematogenous pulmonary infection caused by MRSA, both tedizolid and linezolid demonstrated antimicrobial and immunomodulatory efficacy. nih.gov Specifically, they significantly improved the plasma concentrations of inflammatory cytokines such as TNF-alpha, IL-6, and MIP-2 compared to the control group. nih.gov This suggests that tedizolid may help to dampen the excessive inflammatory response that can contribute to tissue damage during severe infections.
Further preclinical research is needed to fully elucidate these host-pathogen-drug interactions. This could involve:
Investigating the impact of tedizolid on different immune cell populations: Determining how tedizolid affects the function of neutrophils, macrophages, and lymphocytes during infection.
Exploring the effect of tedizolid on bacterial virulence factor expression: Assessing whether tedizolid can suppress the production of toxins and other virulence factors that contribute to pathogenesis.
Utilizing advanced in vivo imaging techniques: Visualizing the distribution of tedizolid at the site of infection and its impact on both bacterial clearance and the host immune response in real-time.
A deeper understanding of these interactions could lead to the development of novel therapeutic strategies that combine tedizolid with immunomodulatory agents to improve clinical outcomes.
Development of Advanced Methodologies for Resistance Surveillance and Mitigation Strategies
The emergence of antibiotic resistance is a major public health threat, and continuous surveillance is essential for preserving the efficacy of new drugs like tedizolid.
Resistance Surveillance:
The Surveillance of Tedizolid Activity and Resistance (STAR) program has been instrumental in monitoring the in vitro activity of tedizolid against a global collection of Gram-positive pathogens. nih.gov This program utilizes reference broth microdilution methods to determine the minimum inhibitory concentrations (MICs) of tedizolid against various clinical isolates. nih.gov
Advanced methodologies being employed for resistance surveillance include:
Whole Genome Sequencing (WGS): WGS is used to identify the genetic determinants of resistance in linezolid-non-susceptible isolates, such as mutations in the 23S rRNA and ribosomal proteins, and the presence of resistance genes like cfr and optrA. nih.govnih.gov
In Silico Analysis: Computational tools are used to analyze the large datasets generated by WGS to identify novel resistance mechanisms and track the spread of known resistance genes. nih.gov
| Mechanism | Description | Gene(s) Involved | Citation |
|---|---|---|---|
| Target Site Modification | Mutations in the 23S rRNA, the binding site of oxazolidinones. | 23S rRNA | europeanreview.org |
| Ribosomal Protein Alteration | Mutations in the genes encoding ribosomal proteins L3 and L4. | rplC, rplD | europeanreview.org |
| Enzymatic Modification | Methylation of the 23S rRNA by a methyltransferase, preventing drug binding. | cfr | europeanreview.org |
| Efflux Pump | Active transport of the drug out of the bacterial cell by an ABC transporter. | optrA | europeanreview.org |
Mitigation Strategies:
Preclinical research is also focused on developing strategies to mitigate the emergence of tedizolid resistance. This includes:
Combination therapy: Investigating the synergistic effects of tedizolid with other antibiotics to enhance bacterial killing and reduce the selection pressure for resistance.
Dosing optimization: Using pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine the optimal dosing regimens that maximize efficacy while minimizing the risk of resistance development.
Development of resistance inhibitors: Identifying and developing compounds that can block the mechanisms of tedizolid resistance, such as inhibitors of the Cfr methyltransferase or the OptrA efflux pump.
Role of this compound as a Benchmark in Prodrug and Antibiotic Discovery Research
The successful development of this compound has established it as a benchmark in both prodrug design and antibiotic discovery.
Benchmark in Prodrug Design:
Tedizolid phosphate (B84403) is a prime example of a successful prodrug strategy. nih.gov The addition of the phosphate group solved the poor water solubility of the parent compound, tedizolid, allowing for both intravenous and oral administration with excellent bioavailability. nih.gov This has made tedizolid a versatile therapeutic option for a range of clinical scenarios. The key lessons learned from the development of tedizolid phosphate include:
The importance of selecting a promoiety that is efficiently cleaved in vivo to release the active drug.
The ability of the prodrug approach to significantly improve the pharmaceutical properties of a promising drug candidate.
The value of a well-designed prodrug in enhancing the clinical utility of an antibiotic.
Benchmark in Antibiotic Discovery:
Tedizolid itself represents a significant advancement in the oxazolidinone class of antibiotics. nih.gov Its enhanced potency against a broad spectrum of Gram-positive pathogens, including linezolid-resistant strains, has set a new standard for the development of next-generation oxazolidinones. nih.govnih.gov Key features that make tedizolid a benchmark in antibiotic discovery include:
Improved target interaction: The modified side chain of tedizolid allows for additional interactions with the ribosomal binding site, leading to enhanced potency. nih.gov
Activity against resistant strains: Tedizolid retains activity against strains harboring the cfr gene, a key mechanism of linezolid resistance. nih.gov
Favorable safety profile: Preclinical and clinical studies have suggested a more favorable safety profile for tedizolid compared to linezolid, particularly with regard to myelosuppression.
The success of tedizolid has reinvigorated research into the oxazolidinone scaffold and has provided valuable insights for the discovery and development of new antibiotics to combat the growing threat of antimicrobial resistance.
Q & A
Q. What is the molecular mechanism of action of tedizolid phosphate ester, and how can its ribosomal binding affinity be experimentally validated?
Tedizolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, blocking the formation of the initiation complex. Methodologically, this can be validated using:
- Minimum Inhibitory Concentration (MIC) assays to quantify potency against Gram-positive pathogens like MRSA .
- Ribosomal binding studies (e.g., fluorescence polarization assays) to measure dissociation constants (Kd) and compare affinity with linezolid .
- Crystallography to resolve structural interactions between tedizolid and ribosomal targets .
Q. How do pharmacokinetic properties of tedizolid phosphate ester inform dosing regimens in preclinical studies?
Tedizolid phosphate exhibits 90% oral bioavailability, linear pharmacokinetics, and fecal excretion (80–90%), avoiding renal/hepatic dose adjustments. Key methodological considerations include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure (AUC/MIC) with efficacy in animal infection models .
- Tissue penetration studies using microdialysis or homogenate analysis to assess concentrations in skin/soft tissue versus less-studied sites (e.g., lungs) .
Advanced Research Questions
Q. What genetic mutations drive reduced tedizolid susceptibility, and how can these be systematically characterized?
Resistance arises from mutations in 23S rRNA (e.g., T2571C, G2576T) and ribosomal protein genes (e.g., rplC, rplD). Methodological approaches include:
- Serial passage experiments under sub-inhibitory tedizolid concentrations to induce resistance, followed by whole-genome sequencing to identify mutations .
- Complementation assays to confirm causality by reintroducing wild-type genes into mutant strains .
- Cross-resistance profiling against linezolid, chloramphenicol, and other ribosome-targeting agents to assess pleiotropic effects .
Q. How should non-inferiority clinical trials for tedizolid phosphate ester be designed to optimize endpoints and statistical power?
The ESTABLISH-1 and ESTABLISH-2 trials exemplify rigorous design:
- Dual primary endpoints : Early (48–72 hours) and sustained (7–14 days post-treatment) clinical response rates .
- Non-inferiority margins : Predefined Δ ≤10% for response rate differences, analyzed via intent-to-treat (ITT) and per-protocol populations .
- Blinding and randomization : Double-blinded, 1:1 randomization to tedizolid (6-day course) versus linezolid (10-day course) to minimize bias .
Q. What methodologies are critical for evaluating long-term tedizolid safety in off-label use (e.g., >28 days)?
Retrospective cohort studies, such as the 2020 real-world analysis, highlight:
- Hematological monitoring : Serial CBCs to track thrombocytopenia (severity graded as mild [100–150×10⁹/L], moderate [50–100×10⁹/L], or severe [<50×10⁹/L]) .
- Concomitant serotonergic agent screening : To mitigate serotonin syndrome risk via CYP450 interaction profiling .
- Longitudinal AE tracking : Differentiating tedizolid-specific effects from comorbidities using Naranjo causality assessment .
Q. How can contradictory in vitro and clinical efficacy data be reconciled, particularly for linezolid-resistant strains?
Discrepancies between MIC values and clinical outcomes require:
- Meta-analyses of pooled trial data (e.g., aggregate analysis of ESTABLISH trials, n=1,333) to assess efficacy consistency across MRSA subtypes .
- Time-kill assays to compare bactericidal kinetics of tedizolid versus linezolid at varying inoculum densities .
- Population pharmacokinetic modeling to identify subpopulations with altered drug exposure (e.g., critically ill patients with hypoalbuminemia) .
Q. What experimental strategies optimize tissue-specific efficacy studies for tedizolid phosphate ester?
Beyond skin/soft tissue, methodological advancements include:
- Bronchoalveolar lavage (BAL) sampling in pneumonia models to quantify lung penetration .
- Biofilm models for chronic infections (e.g., osteomyelitis), assessing tedizolid’s ability to penetrate extracellular polymeric matrices .
- Humanized mouse models to simulate pharmacokinetics in immunocompromised hosts .
Data Analysis and Interpretation
Q. How can researchers address variability in tedizolid MIC values across bacterial strains and laboratories?
Standardization is critical:
- CLSI/EUCAST guidelines : Adherence to broth microdilution protocols with quality control strains (e.g., S. aureus ATCC 29213) .
- Interlaboratory reproducibility studies to identify technical confounders (e.g., cation-adjusted Mueller-Hinton broth preparation) .
- Machine learning algorithms to predict MICs from genomic data (e.g., resistance mutation databases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
